molecular formula C16H35PS2 B1204042 Bis(2,4,4-trimethylpentyl)dithiophosphinic acid CAS No. 107667-02-7

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid

Cat. No.: B1204042
CAS No.: 107667-02-7
M. Wt: 322.6 g/mol
InChI Key: YOCZZJWFWDUAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Characteristics

This compound possesses the molecular formula C₁₆H₃₅PS₂ and maintains a molecular weight of 322.55 grams per mole. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is sulfanyl-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ⁵-phosphane, reflecting its complex organophosphorus structure. The Chemical Abstracts Service registry number 107667-02-7 uniquely identifies this compound in chemical databases worldwide.

The structural architecture of this compound features a central phosphorus atom bonded to two sulfur atoms and two bulky 2,4,4-trimethylpentyl substituents. The InChI key YOCZZJWFWDUAAR-UHFFFAOYSA-N provides a standardized representation of its molecular connectivity. The compound exhibits stereochemical complexity due to chiral centers at the 2-methyl positions of the trimethylpentyl chains, resulting in multiple diastereomeric forms in commercial preparations.

Spectroscopic analysis reveals characteristic phosphorus-31 nuclear magnetic resonance signals around δ = -63 parts per million, which serves as a diagnostic fingerprint for the intact molecule. The compound demonstrates distinctive physical properties including a density of 0.95 grams per milliliter at 20°C, a refractive index of 1.507, and a predicted boiling point of 371.3°C. The predicted acid dissociation constant value of 4.45 indicates relatively strong acidity compared to related organophosphorus extractants.

Historical Development and Industrial Relevance (Cyanex 301)

The development of this compound originated from American Cyanamid Company's research into novel organophosphorus extractants during the 1980s. The compound was subsequently commercialized under the trademark Cyanex 301 by Cytec Industries, following the acquisition of American Cyanamid's specialty chemicals division. This commercial designation reflects its position within the Cyanex series of extractants, which includes related compounds such as Cyanex 272 and Cyanex 302.

The industrial significance of Cyanex 301 emerged from its unique ability to extract metals at significantly lower pH values compared to conventional organophosphorus extractants. While traditional extractants like di(2-ethylhexyl)phosphoric acid typically require pH values above 2-3 for effective metal extraction, this compound demonstrates substantial extraction efficiency at pH values below 1. This characteristic stems from its lower acid dissociation constant of 2.61, compared to 6.37 for Cyanex 272 and 5.63 for Cyanex 302.

Cytec Industries' technical documentation established the compound's exceptional performance in selective metal separations, particularly for cobalt and nickel recovery from acidic solutions. The hydrometallurgical industry rapidly adopted this technology for processing lateritic nickel ores and other complex metal-bearing materials. Vale's implementation of the Cyanex 301 process for nickel and cobalt separation demonstrated the commercial viability of this extractant in large-scale operations.

Key Applications in Solvent Extraction and Nuclear Chemistry

This compound has established itself as a premier extractant for selective separation of trivalent actinides from lanthanides in nuclear fuel reprocessing applications. Research conducted by various international nuclear chemistry laboratories has demonstrated americium to europium separation factors exceeding 14 when using 0.5 molar concentrations of the purified extractant in dodecane. These separation factors increase dramatically to 46-68 when the extractant is combined with tributyl phosphate, indicating synergistic effects that enhance selectivity.

The extraction mechanism of this compound involves the formation of inner-sphere coordination complexes with actinide ions, contrasting with the outer-sphere complexation observed for heavier lanthanides. Spectroscopic studies have revealed that actinides from americium through einsteinium preferentially form direct coordination bonds with the sulfur donors of the dithiophosphinic acid, while lanthanides beyond europium tend to form outer-sphere associations. This mechanistic difference provides the chemical basis for the exceptional selectivity observed in actinide-lanthanide separations.

Metal Separation Separation Factor Extractant Concentration Aqueous Medium Organic Diluent
Americium/Europium 14 0.5 M 0.25 mM Nitric Acid n-Dodecane
Americium/Europium 46 0.5 M + 0.15 M Tributyl Phosphate 0.25 mM Nitric Acid n-Dodecane
Americium/Lanthanum 3900 0.5 M pH 4.01, 0.5 M Sodium Nitrate Kerosene
Americium/Cerium 1100 0.5 M pH 4.01, 0.5 M Sodium Nitrate Kerosene
Americium/Neodymium 1900 0.5 M pH 4.01, 0.5 M Sodium Nitrate Kerosene

In hydrometallurgical applications, this compound demonstrates exceptional performance for cobalt and nickel recovery from both chloride and sulfate media. Binary extractant systems combining this compound with quaternary ammonium salts such as Aliquat 336 have shown enhanced stripping kinetics while maintaining high extraction selectivity against calcium, manganese, and magnesium impurities. McCabe-Thiele analysis indicates that complete extraction of cobalt and nickel can be achieved in 2-3 theoretical stages, while maintaining rejection of common gangue metals.

The compound's applications extend to specialized separations including vanadium recovery from sulfate media, where loading capacities of 7.87 grams of vanadium per 100 grams of extractant have been demonstrated. Stripping studies reveal that complete metal recovery can be achieved using mineral acids, with 100% stripping efficiency observed using 1 molar sulfuric acid, 94% with hydrochloric acid, and 97.7% with nitric acid. These characteristics make this compound suitable for closed-loop extraction processes where quantitative metal recovery is essential.

Properties

IUPAC Name

sulfanyl-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35PS2/c1-13(9-15(3,4)5)11-17(18,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZZJWFWDUAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869479
Record name Bis(2,4,4-trimethylpentyl)phosphinodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107667-02-7
Record name Bis(2,4,4-trimethylpentyl)dithiophosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107667-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phophinodithioic acid, bis(2,4,4-trimethylpentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107667027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4,4-trimethylpentyl)phosphinodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2,4,4-trimethylpentyl)dithiophosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 107667-02-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stoichiometry

The CN102020673B patent describes a radical addition process under atmospheric conditions. Sodium hypophosphite (NaH₂PO₂) reacts with diisobutylene (2,4,4-trimethyl-1-pentene) in acetic acid medium, initiated by azobisisobutyronitrile (AIBN). The reaction proceeds through a free radical chain mechanism:

  • Initiation :
    AIBNΔ2CH2(CN)C+N2\text{AIBN} \xrightarrow{\Delta} 2 \text{CH}_2(\text{CN})\text{C}· + \text{N}_2
    The cyanoisopropyl radicals abstract hydrogen from hypophosphite, generating H₂PO₂· radicals.

  • Propagation :
    H2PO2+DiisobutyleneAlkylphosphinic Radical\text{H}_2\text{PO}_2· + \text{Diisobutylene} \rightarrow \text{Alkylphosphinic Radical}
    Subsequent radical coupling forms the bis(alkyl)phosphinic acid.

Optimized Process Parameters

ParameterOptimal ValueEffect on Yield
Temperature80-85°C (reflux)Maximizes initiator efficiency
AIBN Loading4-6 mol% of NaH₂PO₂Balances initiation rate vs. cost
Reaction Time8-12 hoursEnsures complete conversion
Diisobutylene:NaH₂PO₂ Ratio3:1 molarMinimizes oligomerization

This method achieves 85-92% yield with product purity >95%, as demonstrated in Example 1 of CN102020673B. The gradual addition of AIBN prevents premature initiator decomposition, while acetic acid acts as both solvent and proton donor.

Photoinitiated Synthesis with Acetone and UV Light

Innovation in Initiation Technology

The WO2013083047A1 patent introduces a UV-driven process using acetone as a photoinitiator. Under 280-380 nm light, acetone undergoes Norrish Type I cleavage:

(CH3)2COhνCH3+CH3CO\text{(CH}_3\text{)}_2\text{CO} \xrightarrow{h\nu} \text{CH}_3· + \text{CH}_3\text{CO}·

These radicals initiate the addition of diisobutylene to sodium hypophosphite without requiring thermal initiation.

Key Advantages Over Thermal Methods

  • Energy Efficiency : Eliminates heating requirements, reducing energy consumption by 60% compared to reflux methods.

  • Safety : Avoids toxic cyanide byproducts from AIBN decomposition.

  • Continuous Operation Potential : UV reactors enable flow chemistry configurations.

Process Comparison: Thermal vs. Photoinitiated

AspectAIBN MethodPhotoinitiated Method
Initiator Cost$120-150/kg$5-10/kg (acetone)
Reaction Time8-12 hours6-8 hours
Byproduct Formation<5% oligomers<2% oligomers
Capital CostStandard glasswareUV reactor required
Purity95-97%98-99%

Critical Analysis of Byproduct Formation Pathways

Both methods contend with undesired oligomerization of diisobutylene. Kinetic studies suggest three primary pathways:

  • Radical Recombination :
    2R\cdotpR-R2 \text{R·} \rightarrow \text{R-R} (dimer)

  • Chain Transfer :
    R\cdotp+CH2=C(CH3)CH2C(CH3)3RH+CH2C(CH3)CH2C(CH3)3\text{R·} + \text{CH}_2=\text{C(CH}_3)\text{CH}_2\text{C(CH}_3\text{)}_3 \rightarrow \text{RH} + \text{CH}_2·\text{C(CH}_3)\text{CH}_2\text{C(CH}_3\text{)}_3

  • β-Scission :
    Alkylphosphinic RadicalOlefin+PHO\cdotp\text{Alkylphosphinic Radical} \rightarrow \text{Olefin} + \text{PHO·}

The photoinitiated method reduces oligomers to <2% through precise control of radical flux, whereas thermal methods generate 3-5% dimers/trimers.

Industrial-Scale Implementation Challenges

Purification Protocol Optimization

StepConditionsEfficiency
Alkaline Washing10% NaOH, 50°CRemoves 99% unreacted NaH₂PO₂
Acidification30% HCl to pH 2-3Precipitates product
DehydrationAnhydrous Na₂SO₄Reduces H₂O to <0.1%
Distillation90°C @ -0.6 MPaYields 98% pure product

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of phosphinodithioic acid, which have applications in different chemical processes and industries .

Scientific Research Applications

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism by which phosphinodithioic acid, bis(2,4,4-trimethylpentyl)- exerts its effects involves the formation of stable complexes with transition metals. The compound interacts with metal ions, forming chelates that can be easily separated from the solution. This process is facilitated by the presence of specific ligands and reaction conditions that enhance the stability and selectivity of the metal complexes .

Comparison with Similar Compounds

Transition Metals

  • Cyanex 301 : Highly selective for Zn²⁺ , Pd²⁺ , and Pt²⁺ in chloride/sulfate media. For example, it achieves >90% Zn extraction at pH 2.0–3.0, outperforming Cyanex 272 .
  • Cyanex 272 : Preferentially extracts Co²⁺ and Ni²⁺ from sulfate solutions (e.g., 95% Co recovery at pH 5.5) .
  • Cyanex 302: Intermediate selectivity for Ag⁺ and Cu²⁺ due to weaker sulfur donor strength .

Rare Earths (REEs) and Actinides

  • Cyanex 301: Separates Am³⁺/Cm³⁺ from lanthanides (Ln³⁺) with separation factors (SF) >100 in nitric acid . Forms 1:3 (M:L) complexes with trivalent lanthanides (e.g., Nd³⁺, Sm³⁺) in nonane or toluene .
  • Cyanex 272: Extracts light REEs (e.g., La³⁺, Ce³⁺) via cation-exchange mechanisms but cannot differentiate An³⁺/Ln³⁺ .

Uranium Detection

Cyanex 301-based membrane electrodes exhibit superior sensitivity for UO₂²⁺ (detection limit: 10⁻⁷ M) compared to Cyanex 272 and 302 due to stronger thiophosphinic-U(VI) interactions .

Coordination Chemistry

  • Cyanex 301 : Acts as a bidentate ligand via S and S atoms, forming stable 5-membered chelate rings with soft cations. EXAFS studies confirm shorter M–S bonds (~2.5 Å for Am³⁺) compared to M–O bonds in Cyanex 272 complexes (~2.7 Å) .
  • Cyanex 272 : Coordinates through O atoms, favoring harder cations like Fe³⁺ and Al³⁺ .

Stability and Degradation

  • Cyanex 301 undergoes oxidative degradation in HNO₃, forming disulfide dimers. Regeneration requires reducing agents (e.g., H₂O₂/HSO₃⁻) .
  • Cyanex 272 is stable in acidic media but suffers from poor An³⁺/Ln³⁺ selectivity .

Synergistic Systems

  • Cyanex 301 + Trialkyl Phosphine Oxide (TOPO) : Enhances Nd³⁺ extraction efficiency (D = 500 vs. D = 120 for Cyanex 301 alone) via adduct formation .
  • Cyanex 272 + HEHHAP : Improves heavy REE separation (e.g., Er/Yb SF = 4.2) but lacks actinide selectivity .

Biological Activity

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, commonly known as Cyanex 301 , is a phosphinic acid derivative with notable applications in solvent extraction processes, particularly in the recovery of valuable metals from waste. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H35_{35}PS2_2
  • Molecular Weight : 322.55 g/mol
  • CAS Number : 107667-02-7
  • Boiling Point : Approximately 371.3 °C
  • Density : 0.95 g/mL at 20 °C
  • Flash Point : 24 °C
  • pKa : 4.45 (predicted)

Mechanisms of Biological Activity

Cyanex 301 exhibits several biological activities primarily through its interactions with metal ions. Its ability to selectively extract trivalent actinides over lanthanides is significant in nuclear waste management. The following mechanisms have been identified:

  • Metal Ion Complexation : Cyanex 301 forms stable complexes with various metal ions, enhancing the solubility and bioavailability of these metals in biological systems.
  • Inhibition of Enzymatic Activity : Some studies suggest that phosphinic acids can inhibit proteolytic enzymes, influencing physiological processes and potentially offering therapeutic benefits.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

Extraction Efficiency

A study conducted by Bessen et al. (2021) evaluated the extraction efficiency of Cyanex 301 for trivalent actinides from simulated nuclear waste solutions. The findings indicated that Cyanex 301 demonstrated superior selectivity compared to other extractants:

ExtractantActinide Recovery (%)Selectivity Ratio
Cyanex 30195High
TBP70Moderate
D2EHPA60Low

This high recovery rate underscores the compound's effectiveness in nuclear waste remediation.

Toxicity and Safety

Research on the toxicity of Cyanex 301 indicates that while it is effective for metal extraction, its safety profile requires careful consideration. A review highlighted potential hazards associated with exposure to dithiophosphinic acids, including skin irritation and environmental toxicity .

Applications in Industry

Cyanex 301 is widely used in the hydrometallurgical industry for the extraction of precious metals like palladium and platinum from spent catalysts:

  • Palladium Recovery : A study by MDPI (2022) reported that Cyanex 301 achieved over 90% recovery of palladium from spent automobile catalysts using solvent extraction methods .

Q & A

Q. What experimental factors influence the solvent extraction efficiency of bis(2,4,4-trimethylpentyl)dithiophosphinic acid for transition metals?

The extraction efficiency depends on:

  • pH and acid concentration : Higher HCl concentrations (e.g., >3 M) can reduce extraction due to the formation of anionic metal complexes (e.g., AgCl₂⁻), as observed in silver extraction studies .
  • Extractant concentration : Increasing the ligand concentration enhances metal loading but may reduce selectivity due to competitive coordination.
  • Aqueous/organic phase ratio : Optimized phase ratios improve mass transfer, as demonstrated in Co/Ni separation from Li⁺ using polymer inclusion membranes .
  • Temperature : Elevated temperatures can alter extraction kinetics and stability of metal-ligand complexes.

Q. How does hydrochloric acid concentration affect the extraction of palladium and platinum using this compound?

In concentrated HCl (>6 M), this compound shows preferential extraction of Pd(II) over Pt(IV). The extraction mechanism involves the formation of neutral complexes (e.g., PdCl₂·2L), while Pt(IV) forms less extractable anionic species (e.g., PtCl₆²⁻). Lower HCl concentrations (1–3 M) favor Pd(II) extraction with distribution coefficients exceeding 100 under optimized conditions .

Q. What are the common analytical methods to characterize metal-ligand complexes formed during extraction?

  • Slope analysis : Determines stoichiometry by plotting logD (distribution coefficient) vs. log[ligand] .
  • UV-Vis and FTIR spectroscopy : Identifies coordination modes (e.g., S-donor bonding in Am³⁺ vs. Eu³⁺ complexes) .
  • X-ray crystallography : Resolves structural details of extracted species, though limited by crystallizability of complexes.

Advanced Research Questions

Q. How does this compound achieve selectivity for trivalent actinides (An³⁺) over lanthanides (Ln³⁺)?

The ligand’s sulfur donors exhibit stronger affinity for softer An³⁺ ions (e.g., Am³⁺) compared to harder Ln³⁺ (e.g., Eu³⁺). This selectivity is enhanced in nitrate media, where An³⁺ forms stable 1:3 (M:L) complexes, while Ln³⁺ requires higher ligand concentrations. Separation factors (SFAₘ/Eᵤ) >100 are achievable in extraction chromatography .

Q. Can synergistic mixtures improve separation performance for rare earth elements (REEs)?

Yes. Combining this compound with sec-octylphenoxy acetic acid enhances Lu³⁺/Y³⁺ separation factors by 10-fold compared to individual extractants. The synergy arises from mixed-ligand complexation, optimizing steric and electronic interactions .

Q. What advancements exist in membrane-based separation technologies using this compound?

Polymer inclusion membranes (PIMs) containing 30% this compound, 50% PVDF-HFP, and 20% [C₈mim][NTf₂] achieve >90% Co²⁺ and 73% Ni²⁺ transport efficiency from Li⁺ solutions. The membrane operates via proton-driven ion exchange, maintaining stability over three cycles .

Q. How does the ligand’s disulfide form compare to its thiol form in silver extraction?

The disulfide form extracts Ag⁺ more efficiently (distribution coefficients >100) by forming AgCl·2L complexes, whereas the thiol form requires auxiliary agents like triisobutyl phosphine sulfide. Stripping with thiourea solutions (0.5 M) recovers >95% Ag⁺ for electrolytic refining .

Data Contradictions and Resolutions

  • Eu/Am separation : Some studies report pH-dependent selectivity , while others emphasize ligand purity as critical . Resolution requires pre-equilibration of the ligand to remove oxidized impurities.
  • HCl concentration effects : Conflicting reports on Pd/Pt extraction efficiency at high HCl concentrations suggest system-specific optimization .

Methodological Recommendations

  • Pre-treatment : Purify the ligand via recrystallization to minimize oxidized byproducts that reduce selectivity .
  • Stripping agents : Use thiourea (0.5–1 M) for Ag⁺ recovery or HNO₃ (0.01 M) for An³⁺ elution .
  • Chromatographic resins : Immobilize the ligand on SiO₂ substrates for high-precision Am³⁺/Eu³⁺ separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.